4-(1-Benzylpyrrolidin-3-yl)morpholine
Description
4-(1-Benzylpyrrolidin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered structure with one oxygen and one nitrogen atom) linked to a pyrrolidine ring (a five-membered secondary amine) substituted with a benzyl group at the 3-position. This structural arrangement confers unique physicochemical properties:
- Hydrogen Bonding: The secondary amine in pyrrolidine and the ether oxygen in morpholine may participate in hydrogen bonding, influencing solubility and receptor binding.
- Synthetic Complexity: The stereochemistry at the pyrrolidine ring and benzyl substitution could pose challenges in synthesis and purification.
Properties
IUPAC Name |
4-(1-benzylpyrrolidin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-16-7-6-15(13-16)17-8-10-18-11-9-17/h1-5,15H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCVUCABYYOWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677461 | |
| Record name | 4-(1-Benzylpyrrolidin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-52-9 | |
| Record name | 4-(1-Benzylpyrrolidin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with a benzyl-substituted pyrrolidine precursor. One common method involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the benzyl-substituted pyrrolidine . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as a pharmacological tool in studying the function of enzymes such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Research indicates that modifications to the morpholine substituent can significantly enhance inhibitory potency against NAPE-PLD, making it a valuable compound for exploring the biosynthesis of bioactive lipids like anandamide .
Neuroscience Research
In neuroscience, 4-(1-Benzylpyrrolidin-3-yl)morpholine has shown promise in modulating endocannabinoid signaling pathways. Studies have demonstrated that compounds like LEI-401, derived from similar structures, can impact emotional behavior in animal models by altering anandamide levels in the brain . This suggests potential applications in treating mood disorders or neurodegenerative conditions.
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. Research has indicated that derivatives of morpholine compounds can exhibit significant anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation .
Case Study: LEI-401
A notable case study involves the compound LEI-401, which was developed through structure-activity relationship (SAR) studies of pyrimidine derivatives related to morpholine structures. The modifications made to the substituents on the morpholine ring significantly increased the compound's potency and selectivity as an NAPE-PLD inhibitor. The most effective analogs demonstrated nanomolar potency and favorable drug-like properties .
Table 1: Structure-Activity Relationship Analysis of Morpholine Derivatives
| Compound | R Group | IC50 (nM) | Comments |
|---|---|---|---|
| LEI-401 | (S)-3-hydroxypyrrolidine | 72 | Most potent inhibitor identified |
| Compound A | Cyclopropylmethylamide | >1000 | Less effective compared to LEI-401 |
| Compound B | Dimethylamine | 300 | Moderate activity |
Mechanism of Action
The mechanism of action of 4-(1-Benzylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 4-(1-Benzylpyrrolidin-3-yl)morpholine and related morpholine derivatives:
Key Observations:
- Halogenation : VPC-14449 and 4-(4,6-Dichloropyrimidin-2-yl)morpholine incorporate bromine or chlorine atoms, which increase molecular weight and reactivity. These halogens may enhance binding to biological targets via hydrophobic or halogen-bonding interactions .
- Synthetic Challenges : VPC-14449’s structural misrepresentation in early studies underscores the importance of precise synthesis, particularly with halogen placement .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyl group in the target compound likely results in higher logP values than 4-(4,6-Dichloropyrimidin-2-yl)morpholine but lower than the heavily halogenated VPC-14447.
- Solubility : The pyrimidine and pyrazole rings in and may reduce aqueous solubility compared to the target compound’s amine and ether functionalities.
- Metabolic Stability : The pyrrolidine ring in the target compound could undergo oxidative metabolism, whereas halogenated analogs (e.g., ) might exhibit longer half-lives due to decreased susceptibility to enzymatic degradation.
Biological Activity
4-(1-Benzylpyrrolidin-3-yl)morpholine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound is characterized by a morpholine ring substituted with a benzyl group attached to a pyrrolidine moiety. The synthesis typically involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, targeting the electrophilic carbon of the benzyl-substituted pyrrolidine precursor. This reaction can be optimized for high yield and purity using controlled conditions in both batch and continuous flow processes.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Notably, its derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Key Mechanisms:
- Receptor Modulation : The compound can bind to various receptors, modulating their activity.
- Enzyme Inhibition : It interferes with the function of enzymes that play roles in neurotransmitter degradation, potentially leading to increased levels of neurotransmitters like acetylcholine .
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial dysfunction .
Pharmacological Properties
Research has indicated that this compound exhibits a range of pharmacological effects, including:
- Cognitive Enhancement : By inhibiting AChE, it may improve cognitive functions, making it a candidate for Alzheimer's treatment.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has shown that modifications to the compound's structure can significantly alter its biological activity. For instance, substituting different groups on the morpholine or pyrrolidine rings can enhance potency or selectivity towards specific targets. This has been exemplified in studies where changes in lipophilicity correlated with increased inhibitory activity against target enzymes .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 234.31 g/mol |
| Key Biological Activities | AChE inhibition, anticancer properties |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Potential Applications | Alzheimer's treatment, cancer therapy |
Case Studies
- Alzheimer's Disease Research : A study investigating the compound's effect on cognitive function showed promising results in enhancing memory retention in animal models by increasing acetylcholine levels through AChE inhibition .
- Cancer Cell Studies : Derivatives of this compound were tested against various cancer cell lines, revealing significant cytotoxicity linked to mitochondrial dysfunction and oxidative stress induction .
Q & A
What synthetic routes are effective for preparing 4-(1-Benzylpyrrolidin-3-yl)morpholine, and how can reaction conditions be optimized?
Basic
The synthesis of morpholine derivatives often involves catalytic strategies, such as BF₃·Et₂O-mediated reactions in CH₂Cl₂, as demonstrated in the preparation of analogous compounds like 4-(benzofuran-2-yl(4-fluorophenyl)methyl)morpholine (96% yield) . Optimization includes adjusting reaction time, temperature, and catalyst stoichiometry. For example, lower yields (e.g., 43%) in related syntheses may result from incomplete conversion or side reactions, necessitating purification via column chromatography or recrystallization. Characterization using HRESIMS and NMR is critical to confirm structural integrity .
What spectroscopic techniques are critical for characterizing structural features of this compound?
Basic
Key techniques include:
- Raman and IR spectroscopy : Identify vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) and pressure-induced spectral shifts, such as peak splitting at 1.7 GPa .
- NMR (¹H/¹³C) : Resolve substituent environments (e.g., benzyl and morpholine protons) .
- High-resolution mass spectrometry (HRESIMS) : Confirm molecular formula and purity .
How do high-pressure conditions affect the vibrational modes and crystalline structure of this compound?
Advanced
Under high pressure (0–3.5 GPa), Raman spectroscopy reveals phase transitions via peak splitting (e.g., 1175 cm⁻¹ splitting into 1170/1177 cm⁻¹ at 1.7 GPa) and C-H bond stretching mode coalescence. These changes suggest conformational rearrangements driven by weak van der Waals interactions and C-H···O hydrogen bonding . Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa indicate potential structural phase transitions. Complementary techniques like X-ray diffraction are recommended to correlate spectral changes with lattice modifications .
How can researchers resolve contradictions in spectral data when peaks overlap under varying pressures?
Advanced
Overlapping peaks (e.g., 1103 cm⁻¹ and 1127 cm⁻¹ under pressure) require deconvolution algorithms (e.g., Gaussian/Lorentzian fitting) and comparative analysis with ambient-pressure spectra. Pressure-dependent frequency shifts (dω/dp) can distinguish intrinsic molecular behavior from experimental artifacts. Ab-initio calculations aid in assigning ambiguous bands by simulating vibrational modes under compression .
What complementary techniques can validate phase transitions observed in high-pressure studies?
Advanced
Dielectric spectroscopy and temperature-dependent X-ray diffraction (XRD) are essential to confirm phase transitions. Dielectric measurements can detect changes in molecular dipole alignment, while XRD provides direct evidence of lattice symmetry changes. For example, merging C-H stretching modes (3070/3085 cm⁻¹ above 2.5 GPa) may correlate with altered crystallographic packing .
How does the choice of catalyst (e.g., BF₃·Et₂O) influence the synthesis of morpholine derivatives?
Advanced
BF₃·Et₂O acts as a Lewis acid to facilitate nucleophilic substitutions or cyclizations. Its efficacy depends on electronic effects of substituents; electron-withdrawing groups (e.g., fluorophenyl in 6d) enhance reactivity, yielding higher purity (96% vs. 22% for 6f). Catalyst loading and solvent polarity (e.g., CH₂Cl₂) must be optimized to minimize side reactions, as seen in variable yields across analogs .
What computational methods support the assignment of vibrational bands in IR/Raman spectra?
Advanced
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level can model vibrational frequencies and assign experimental bands. For example, ab-initio calculations validated C-H stretching modes in morpholine and benzene rings under ambient conditions. Pressure-dependent simulations further clarify mode splitting and merging mechanisms .
What are the key considerations in scaling up the synthesis of this compound while maintaining purity?
Basic
Scale-up requires:
- Catalyst recovery : BF₃·Et₂O is moisture-sensitive; anhydrous conditions and inert atmospheres are critical.
- Purification : Use preparative HPLC or fractional distillation for high-purity batches.
- Process monitoring : In-line FTIR or Raman spectroscopy ensures reaction progression aligns with small-scale results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
